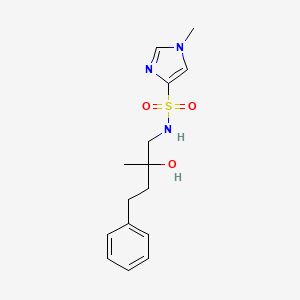![molecular formula C20H20N4O4S2 B2457708 N-(2-(5-Cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamid CAS No. 1797672-46-8](/img/structure/B2457708.png)
N-(2-(5-Cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a useful research compound. Its molecular formula is C20H20N4O4S2 and its molecular weight is 444.52. The purity is usually 95%.
BenchChem offers high-quality N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anti-inflammatorische Eigenschaften
Thiophenderivate, wie die in Frage stehende Verbindung, wurden als besitzend anti-inflammatorischer Eigenschaften berichtet . Dies macht sie potenziell nützlich bei der Behandlung von Zuständen, die durch Entzündungen gekennzeichnet sind.
Antipsychotische Anwendungen
Es wurde festgestellt, dass Thiophen-basierte Verbindungen auch antipsychotische Wirkungen haben . Dies deutet auf potenzielle Anwendungen bei der Behandlung verschiedener psychiatrischer Störungen hin.
Antiarrhythmische Wirkungen
Es wurde gezeigt, dass diese Verbindungen antiarrhythmische Eigenschaften haben , was auf eine potenzielle Verwendung bei der Behandlung von Herzrhythmusstörungen hindeutet.
Antianxiose Anwendungen
Thiophenderivate wurden als besitzend anti-ängstlicher Wirkungen berichtet , was auf eine potenzielle Verwendung bei der Behandlung von Angststörungen hindeutet.
Antimykotische Eigenschaften
Diese Verbindungen haben antimykotische Eigenschaften gezeigt , was auf eine potenzielle Verwendung bei der Behandlung von Pilzinfektionen hindeutet.
Antioxidative Eigenschaften
Es wurde festgestellt, dass Thiophen-basierte Verbindungen antioxidative Eigenschaften haben , was auf eine potenzielle Verwendung bei der Bekämpfung von oxidativem Stress im Körper hindeutet.
Estrogenrezeptor-modulierende Wirkungen
Es wurde gezeigt, dass diese Verbindungen estrogenrezeptor-modulierende Wirkungen haben , was auf eine potenzielle Verwendung bei Zuständen im Zusammenhang mit der Estrogenrezeptoraktivität hindeutet.
Antimitische Eigenschaften
Thiophenderivate wurden als besitzend antimititischer Eigenschaften berichtet , was auf eine potenzielle Verwendung bei der Behandlung von Zuständen hindeutet, die durch abnorme Zellteilung gekennzeichnet sind.
Eigenschaften
IUPAC Name |
N-[2-(5-cyclopropyl-3-thiophen-2-ylpyrazol-1-yl)ethyl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S2/c1-23-17-11-14(6-7-18(17)28-20(23)25)30(26,27)21-8-9-24-16(13-4-5-13)12-15(22-24)19-3-2-10-29-19/h2-3,6-7,10-13,21H,4-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEGIXKZIYRVSJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)NCCN3C(=CC(=N3)C4=CC=CS4)C5CC5)OC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
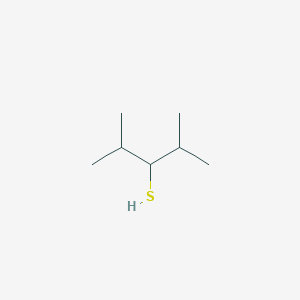

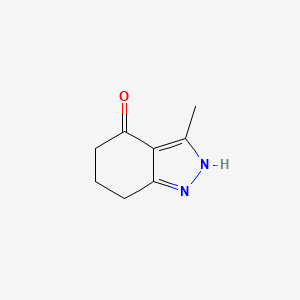
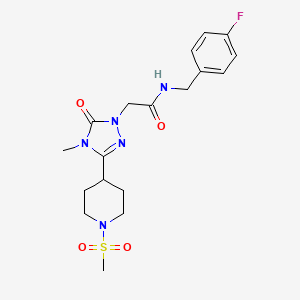
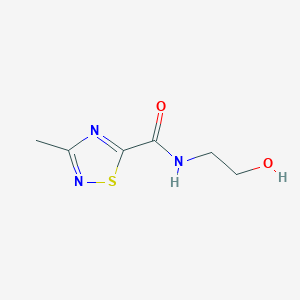
![2-{4-[(Oxan-3-yl)methyl]piperazin-1-yl}-1,3-benzoxazole](/img/structure/B2457634.png)
![1-(2-chlorophenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2457635.png)
![1-[(2-chloro-6-fluorophenyl)methyl]-5-(morpholine-4-sulfonyl)-1,2-dihydropyridin-2-one](/img/structure/B2457636.png)
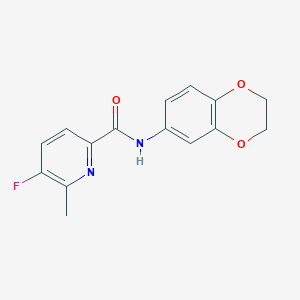
![2-((4-(tert-butyl)phenoxy)methyl)-1-(2-methoxyethyl)-1H-benzo[d]imidazole](/img/structure/B2457640.png)
![3-(2-Fluorophenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one](/img/structure/B2457642.png)
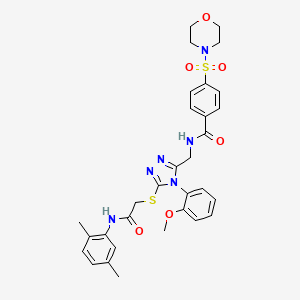
![Methyl 2-amino-2-[3-[(2-fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2457645.png)
